molecular formula C12H17ClN2 B7827608 1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine

1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B7827608
M. Wt: 224.73 g/mol
InChI Key: CQYPPCNVXYQXDQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with pyrrolidin-3-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and is carried out in an organic solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxide derivatives.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-methylbenzyl)pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, influencing signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-methylbenzyl)pyrrolidin-3-amine

  • 1-(3-chlorobenzyl)pyrrolidin-3-amine

  • 1-(4-chlorobenzyl)pyrrolidin-3-amine

Properties

IUPAC Name

1-[(3-chloro-2-methylphenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-10(3-2-4-12(9)13)7-15-6-5-11(14)8-15/h2-4,11H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPPCNVXYQXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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